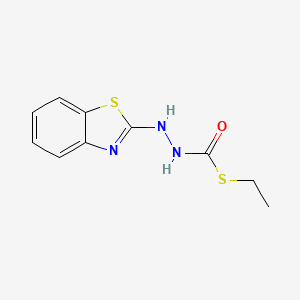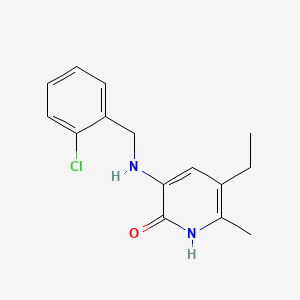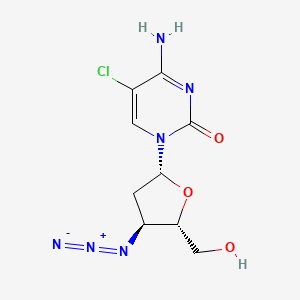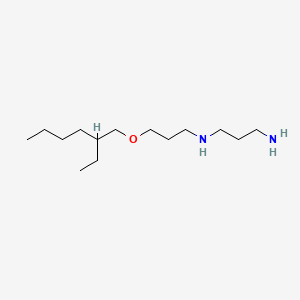
1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 3-chloro-2-ethylhexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 1,3-propanediamine attacks the carbon atom bonded to the chlorine in 3-chloro-2-ethylhexanol, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and other specialty chemicals.
作用機序
The mechanism of action of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- N-(3-(2-ethylhexyl)oxy)propylamine
- N-(2-ethylhexyl)propanediamine
Uniqueness
N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine is unique due to its specific ether linkage and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
68877-34-9 |
|---|---|
分子式 |
C14H32N2O |
分子量 |
244.42 g/mol |
IUPAC名 |
N'-[3-(2-ethylhexoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-3-5-8-14(4-2)13-17-12-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
InChIキー |
BUTDSIPPSDVHKV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCCCNCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


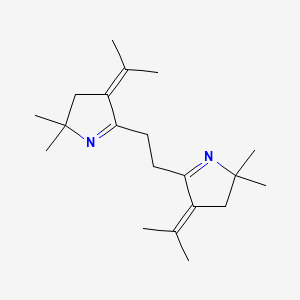
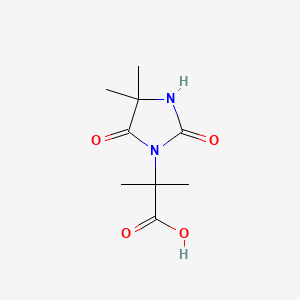



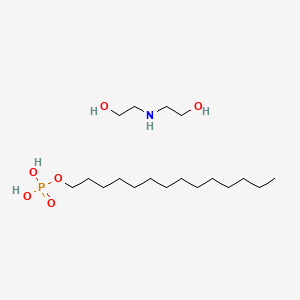
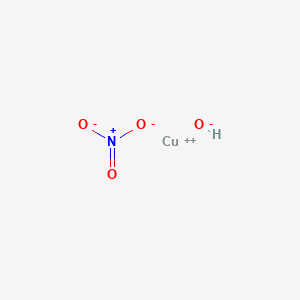
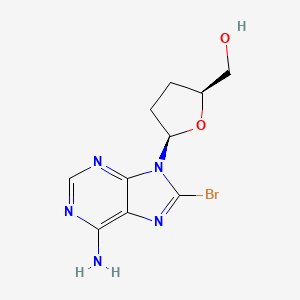
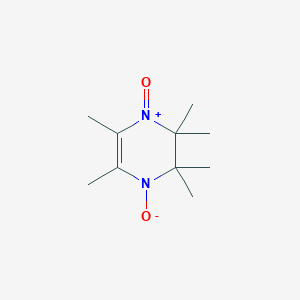
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
